Cas no 2172080-02-1 (2-(2-methoxyethyl)oxolane-2-carbaldehyde)

2-(2-methoxyethyl)oxolane-2-carbaldehyde structure
2172080-02-1 structure
Product name:2-(2-methoxyethyl)oxolane-2-carbaldehyde
CAS No:2172080-02-1
MF:C8H14O3
MW:158.194962978363
CID:6003852
PubChem ID:165602189

2-(2-methoxyethyl)oxolane-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyethyl)oxolane-2-carbaldehyde
    • 2172080-02-1
    • EN300-1623650
    • Inchi: 1S/C8H14O3/c1-10-6-4-8(7-9)3-2-5-11-8/h7H,2-6H2,1H3
    • InChI Key: QRFIGAVBUMNTNY-UHFFFAOYSA-N
    • SMILES: O1CCCC1(C=O)CCOC

Computed Properties

  • Exact Mass: 158.094294304g/mol
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 35.5Ų

2-(2-methoxyethyl)oxolane-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1623650-0.05g
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
0.05g
$924.0 2023-06-04
Enamine
EN300-1623650-0.25g
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
0.25g
$1012.0 2023-06-04
Enamine
EN300-1623650-0.5g
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
0.5g
$1056.0 2023-06-04
Enamine
EN300-1623650-5.0g
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
5g
$3189.0 2023-06-04
Enamine
EN300-1623650-250mg
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
250mg
$840.0 2023-09-22
Enamine
EN300-1623650-50mg
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
50mg
$768.0 2023-09-22
Enamine
EN300-1623650-100mg
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
100mg
$804.0 2023-09-22
Enamine
EN300-1623650-5000mg
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
5000mg
$2650.0 2023-09-22
Enamine
EN300-1623650-10.0g
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
10g
$4729.0 2023-06-04
Enamine
EN300-1623650-500mg
2-(2-methoxyethyl)oxolane-2-carbaldehyde
2172080-02-1
500mg
$877.0 2023-09-22

2-(2-methoxyethyl)oxolane-2-carbaldehyde Related Literature

Additional information on 2-(2-methoxyethyl)oxolane-2-carbaldehyde

Introduction to 2-(2-methoxyethyl)oxolane-2-carbaldehyde (CAS No. 2172080-02-1) and Its Emerging Applications in Chemical Biology

2-(2-methoxyethyl)oxolane-2-carbaldehyde, identified by the chemical abstracts service number 2172080-02-1, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This oxolane derivative, featuring an aldehyde functional group and a methoxyethyl side chain, presents a promising scaffold for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The compound's ability to undergo diverse chemical transformations makes it an invaluable building block for synthetic chemists and biologists alike.

The structure of 2-(2-methoxyethyl)oxolane-2-carbaldehyde incorporates a cyclic ether moiety, which is known for its stability and flexibility, alongside an aldehyde group that serves as a reactive site for further functionalization. The presence of the methoxyethyl group enhances the compound's solubility in both polar and non-polar solvents, broadening its applicability in various biochemical assays. This dual solubility profile is particularly advantageous in drug design, where compatibility with biological systems is paramount.

Recent advancements in chemical biology have highlighted the potential of oxolane derivatives as intermediates in the synthesis of bioactive molecules. The aldehyde functionality in 2-(2-methoxyethyl)oxolane-2-carbaldehyde allows for facile condensation reactions with amines, amides, and other nucleophiles, enabling the rapid construction of complex structures. Such reactions are fundamental in the development of peptidomimetics and enzyme inhibitors, which are critical targets in modern medicinal chemistry.

One of the most compelling aspects of this compound is its role in drug discovery initiatives. The oxolane ring provides a rigid yet adaptable framework that can mimic natural products and improve pharmacokinetic properties. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes implicated in metabolic disorders and inflammatory diseases. The methoxyethyl side chain, while seemingly modest, contributes to the compound's bioavailability by modulating its lipophilicity and metabolic stability.

In vitro studies have revealed that 2-(2-methoxyethyl)oxolane-2-carbaldehyde can serve as a precursor for synthesizing novel heterocyclic compounds with potential therapeutic applications. Researchers have leveraged its reactivity to develop analogs with enhanced binding affinity to biological targets. For example, modifications at the aldehyde group have led to the discovery of compounds that selectively inhibit proteases involved in cancer progression. These findings underscore the compound's significance as a tool in targeted therapy development.

The synthesis of 2-(2-methoxyethyl)oxolane-2-carbaldehyde has been optimized through multiple pathways, each offering distinct advantages depending on scalability and purity requirements. Common synthetic routes involve the reaction of epichlorohydrin with ethylene oxide followed by hydrolysis and functional group transformations. Advances in catalytic methods have further refined these processes, reducing reaction times and minimizing byproduct formation. Such improvements are essential for industrial applications where efficiency and cost-effectiveness are critical.

The compound's utility extends beyond pharmaceuticals into the realm of agrochemical research. Oxolane derivatives have shown promise as intermediates for developing pesticides with improved environmental profiles. The stability of the oxolane ring ensures prolonged activity against pests while reducing systemic toxicity to non-target organisms. This aligns with global trends toward sustainable agriculture, where compounds that balance efficacy with ecological safety are highly valued.

Emerging applications in material science have also highlighted the versatility of 2-(2-methoxyethyl)oxolane-2-carbaldehyde. Its ability to participate in polymerization reactions makes it a candidate for creating novel biomaterials with tailored properties. For instance, researchers have explored its use in synthesizing hydrogels that exhibit controlled degradation rates, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The compound's role in bioconjugation chemistry is another area of growing interest. The aldehyde group facilitates coupling reactions with biomolecules like peptides, proteins, and nucleic acids, enabling the development of conjugates with diagnostic or therapeutic purposes. Such conjugates are integral to next-generation therapeutics, including antibody-drug conjugates (ADCs) and bispecific antibodies designed to target multiple disease pathways simultaneously.

Recent publications have demonstrated innovative uses of CAS No 2172080-02-1 in facilitating green chemistry initiatives. By optimizing synthetic protocols to minimize waste generation and energy consumption, researchers have made significant strides toward environmentally responsible production methods. These efforts resonate with broader industry movements aimed at reducing the ecological footprint of chemical manufacturing processes.

The future prospects for 2-(2-methoxyethyl)oxolane-2-carbaldehyde are vast, driven by ongoing research into its reactivity and potential applications across multiple disciplines. As computational chemistry tools advance, virtual screening approaches will likely identify new derivatives with enhanced properties suitable for specific biological targets. Collaborative efforts between academia and industry will be crucial in translating these discoveries into tangible benefits for society.

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